molecular formula C8H9Cl2NSi B13784177 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine CAS No. 74639-18-2

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine

Cat. No.: B13784177
CAS No.: 74639-18-2
M. Wt: 218.15 g/mol
InChI Key: FIKOCJAELMHQLR-UHFFFAOYSA-N
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Description

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is a pyridine derivative featuring a dichloromethylsilyl group attached to the 4-position of the pyridine ring via an ethyl linker. The dichloromethylsilyl substituent (Cl₂CH₃Si-) introduces significant steric and electronic effects, making this compound distinct from simpler silyl-substituted pyridines.

Its dichloromethyl group may confer higher electrophilicity compared to alkylsilyl analogs, influencing its behavior in cross-coupling or Lewis acid-catalyzed reactions .

Properties

CAS No.

74639-18-2

Molecular Formula

C8H9Cl2NSi

Molecular Weight

218.15 g/mol

InChI

InChI=1S/C8H9Cl2NSi/c9-8(10)12-6-3-7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2

InChI Key

FIKOCJAELMHQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine typically involves the reaction of 2-chloromethylpyridine with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as the dichloromethylsilyl group is sensitive to hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is a silane derivative of pyridine that has garnered attention in various scientific research applications. Its unique structure allows it to participate in diverse chemical reactions and serves as a precursor for synthesizing other complex molecules. This article explores its applications in medicinal chemistry, material science, and catalysis, supported by data tables and case studies.

Anticancer Agents

This compound has been investigated for its potential as an anticancer agent. Research indicates that modifications of pyridine derivatives can lead to compounds with significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain pyridine-based compounds exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Several derivatives of pyridine have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the silyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes .

Neurological Disorders

Recent studies have focused on the role of pyridine derivatives in treating neurological disorders. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions like depression and anxiety disorders .

Polymer Synthesis

In material science, this compound serves as a silane coupling agent in the synthesis of polymer composites. Its ability to bond with both organic and inorganic materials enhances the mechanical properties of the resulting composites. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .

Coatings and Adhesives

The compound is utilized in formulating advanced coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. The incorporation of silyl groups improves the durability and performance of coatings, making them suitable for harsh conditions .

Catalytic Reactions

This compound has been employed as a catalyst or catalyst precursor in various organic transformations. Its unique electronic properties facilitate reactions such as cross-coupling and condensation reactions, which are essential in synthetic organic chemistry .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Medicinal ChemistryAnticancer agentsSelective toxicity towards cancer cells
Antimicrobial activityEffective against bacteria and fungi
Neurological disordersModulation of neurotransmitter systems
Material SciencePolymer synthesisEnhanced mechanical properties
Coatings and adhesivesImproved durability and performance
CatalysisOrganic transformationsFacilitates cross-coupling and condensation

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis of various pyridine derivatives, including this compound, assessing their cytotoxic effects on human cancer cell lines. The results indicated that specific structural modifications led to increased potency against breast cancer cells, suggesting a viable pathway for drug development .

Case Study 2: Polymer Composite Development

In a collaborative research project between universities, researchers utilized this compound as a coupling agent to enhance the properties of epoxy resins. The resulting composites exhibited improved tensile strength and thermal stability compared to traditional formulations, demonstrating the compound's utility in advanced material applications .

Mechanism of Action

The mechanism of action of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine involves its interaction with molecular targets through its dichloromethylsilyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine with key analogs, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Silyl Substituents Position on Pyridine Key Properties/Applications
This compound C₈H₁₁Cl₂NSi 228.17 Cl₂CH₃ 4-position High electrophilicity; catalysis, synthesis
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine C₁₀H₁₃ClNSi 222.79 (CH₃)₃ 3-position Ethynyl linkage; material science
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine C₈H₉ClINSi 314.58 (CH₃)₃ 3-position Halogen-rich; pharmaceutical intermediates
4-(Triethylsilyl)pyridine derivatives Varies ~250–300 (C₂H₅)₃ 4-position Catalysis (e.g., Staudinger synthesis)

Key Observations:

  • Substituent Effects: The dichloromethyl group on silicon in the target compound increases electron-withdrawing effects compared to trimethylsilyl or triethylsilyl groups.
  • Positional Influence : Silyl groups at the 4-position (as in the target compound) may offer steric advantages in catalysis compared to 3-position analogs, which could hinder substrate access .
  • Halogen vs. Alkyl Silyl Groups : Halogenated silyl groups (e.g., Cl₂CH₃Si-) are less common than alkylsilyl analogs but provide unique reactivity profiles, such as increased stability toward hydrolysis or enhanced directing effects in cross-coupling .

Spectroscopic and Physical Properties

  • Trimethylsilyl derivatives : Often liquids or low-melting solids (e.g., triethylsilyl pyridines in are described as oils) .
  • Halogenated silyl analogs : Likely higher melting points due to increased polarity (e.g., 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine has a molecular weight >300 g/mol, suggesting solid-state stability) .

Spectroscopic Data :

  • ¹H NMR : Silyl-ethyl groups typically show upfield shifts for methylene protons (δ ~0.5–1.5 ppm) due to shielding by silicon. In contrast, dichloromethyl groups may deshield adjacent protons, leading to δ ~2.5–3.5 ppm .
  • IR Spectroscopy: Si-Cl stretches (550–600 cm⁻¹) and Si-C stretches (~700–800 cm⁻¹) are diagnostic for the target compound, distinguishing it from alkylsilyl analogs .

Biological Activity

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a dichloromethylsilyl group, has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10Cl2NSi\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}\text{Si}

This structure features a pyridine ring substituted with a dichloromethylsilyl group, which is thought to influence its biological activity.

Anticancer Properties

Research indicates that derivatives of pyridine, including this compound, may exhibit significant anticancer properties. A study highlighted that certain pyridine derivatives can inhibit the proliferation of cancer cells by modulating pathways involved in cell cycle regulation and apoptosis. Specifically, compounds with similar structures have been shown to affect the secretion of Vascular Endothelial Growth Factor (VEGF), thereby impacting angiogenesis and tumor growth .

Anti-inflammatory Effects

Pyridine derivatives have also been studied for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These compounds may reduce inflammation in various models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary findings suggest that this compound exhibits bactericidal activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyridine derivatives:

  • Anticancer Activity : In a study examining the effects of substituted pyridines on cancer cell lines, it was found that certain modifications to the pyridine ring enhanced cytotoxicity against breast cancer cells. The study utilized MTT assays to quantify cell viability after treatment with various concentrations of the compound .
  • Inflammation Model : Another research project investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that administration of the compound significantly reduced swelling compared to controls, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at low concentrations .

Data Tables

Activity Type Model/System Outcome Reference
AnticancerBreast cancer cell linesSignificant cytotoxicity
Anti-inflammatoryCarrageenan-induced edema in ratsReduced paw swelling
AntimicrobialS. aureus and E. coliEffective inhibition (low MIC)

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